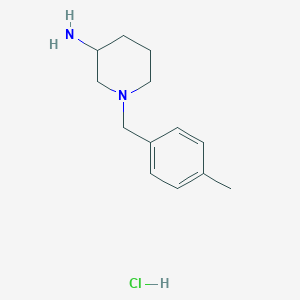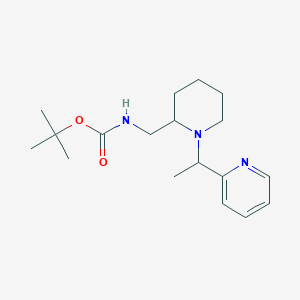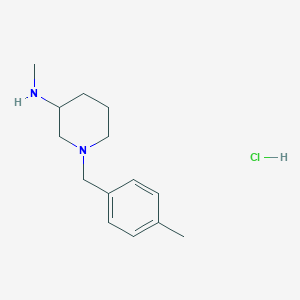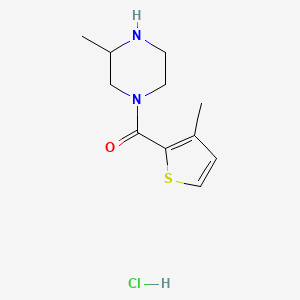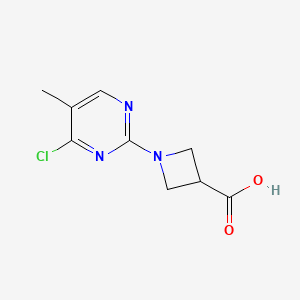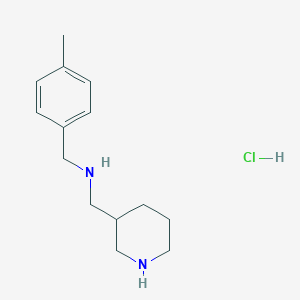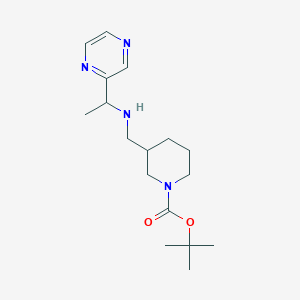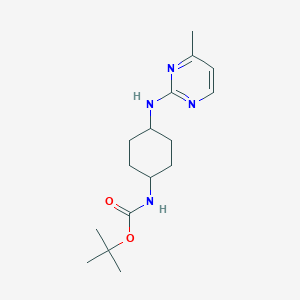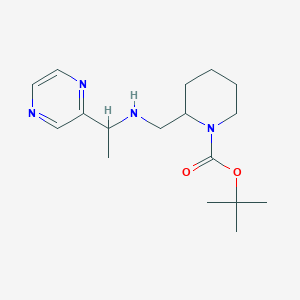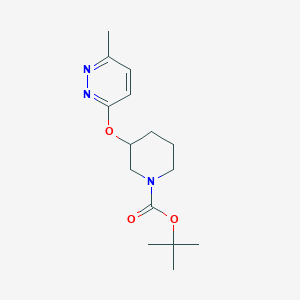![molecular formula C16H23NO3 B3027553 tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-73-7](/img/structure/B3027553.png)
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate
Overview
Description
Tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Biodegradation and Environmental Fate
- Biodegradation of ETBE in Soil and Groundwater : A review summarized knowledge on the biodegradation and fate of ETBE, noting the ability of microorganisms to degrade ETBE aerobically and the potential for anaerobic biodegradation, although the latter remains poorly characterized. This highlights the complexity of biodegradation pathways and the influence of environmental conditions on the degradation of gasoline ether oxygenates (Thornton et al., 2020).
Environmental Occurrence and Toxicity of Synthetic Antioxidants
- Synthetic Phenolic Antioxidants (SPAs) : Research on SPAs, which include compounds structurally similar to tert-butyl based chemicals, has raised concerns about their environmental persistence, human exposure, and potential toxicity. These studies suggest that such compounds, including their transformation products, can be present in various environmental matrices and may pose health risks (Liu & Mabury, 2020).
Adsorption and Removal from the Environment
- Adsorption Studies for MTBE : Adsorption has been studied as a method for removing MTBE, a compound related to tert-butyl based chemicals, from the environment. Various adsorbents have been evaluated for their efficacy in eliminating MTBE from aqueous solutions, indicating the potential for similar approaches to be applied to other tert-butyl based compounds (Vakili et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , and antiparasitic activities.
Mode of Action
It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
Related compounds have been found to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Pharmacokinetics
It’s known that tert-butanol, a related compound, is poorly absorbed through skin but rapidly absorbed if inhaled or ingested .
Result of Action
Related compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can be influenced by environmental factors. For instance, it should be kept away from heat/sparks/open flames/hot surfaces . Also, it’s recommended to be stored in a dark place at 2-8°C .
Biochemical Analysis
Biochemical Properties
Enzyme Interactions: This compound interacts with several enzymes, including those involved in cell wall synthesis and bacterial growth inhibition. Ceftolozane’s binding to penicillin-binding proteins (PBPs) disrupts peptidoglycan cross-linking, leading to bacterial cell lysis .
Protein Interactions: Ceftolozane may also interact with transport proteins, affecting its cellular uptake and distribution. Understanding these interactions is crucial for optimizing its therapeutic efficacy .
Cellular Effects
Cell Signaling Pathways: Ceftolozane influences cell signaling pathways by modulating gene expression. It activates or inhibits specific pathways, impacting bacterial survival and growth .
Metabolism: The compound affects cellular metabolism, altering energy production and utilization. It may interfere with metabolic flux and metabolite levels .
Molecular Mechanism
Binding Interactions: Ceftolozane binds to PBPs, inhibiting their transpeptidase activity. This prevents proper cell wall formation, ultimately leading to bacterial death .
Gene Expression Changes: At the molecular level, ceftolozane alters gene expression profiles, affecting bacterial protein synthesis and other essential processes .
Temporal Effects
Stability and Degradation: In laboratory settings, ceftolozane’s stability and degradation over time impact its efficacy. Researchers study its half-life and degradation products .
Long-Term Cellular Effects: In vitro and in vivo studies reveal any long-term effects on cellular function. Monitoring changes in cell viability, growth, and resistance helps assess its clinical utility .
Dosage Effects in Animal Models
Threshold and Toxic Effects: Animal studies explore ceftolozane’s dose-response relationship. Researchers investigate therapeutic thresholds and potential toxic effects at high doses .
Metabolic Pathways
Enzymatic Involvement: Ceftolozane participates in specific metabolic pathways. Understanding its interactions with enzymes and cofactors sheds light on its overall metabolism .
Transport and Distribution
Cellular Localization: Transporters and binding proteins facilitate ceftolozane’s movement within cells and tissues. Its subcellular localization impacts its effectiveness .
Subcellular Localization
Targeting Signals: Post-translational modifications guide ceftolozane to specific compartments or organelles. These signals influence its activity and function .
Properties
IUPAC Name |
tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-7-11-16)12-8-5-6-9-13(12)19-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQULHWUGXLOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145767 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-73-7 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



